molecular formula C16H19NO B13133830 4-(4-Phenoxyphenyl)butan-1-amine

4-(4-Phenoxyphenyl)butan-1-amine

Cat. No.: B13133830
M. Wt: 241.33 g/mol
InChI Key: ZCCLORVHHBTNMA-UHFFFAOYSA-N
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Description

4-(4-Phenoxyphenyl)butan-1-amine is an organic compound with the molecular formula C16H19NO and a molecular weight of 241.33 g/mol This compound is characterized by the presence of a phenoxyphenyl group attached to a butan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Phenoxyphenyl)butan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines . This method typically requires the use of a large excess of ammonia to ensure the formation of primary amines. The reaction conditions often involve heating the reactants to facilitate the substitution process.

Another method involves the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are effective in converting nitriles and amides to primary amines under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk custom synthesis and procurement . The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenoxyphenyl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include primary, secondary, and tertiary amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-Phenoxyphenyl)butan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Phenoxyphenyl)butan-1-amine involves its interaction with molecular targets and pathways in biological systems. As an amine, it can participate in various biochemical reactions, including the formation of hydrogen bonds and interactions with enzymes and receptors . The specific molecular targets and pathways depend on the context of its use in research or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Phenoxyphenyl)butan-1-amine is unique due to the presence of both phenoxy and phenyl groups, which can influence its chemical reactivity and interactions with biological molecules. This structural uniqueness makes it valuable in specific research applications where these functional groups play a critical role .

Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

4-(4-phenoxyphenyl)butan-1-amine

InChI

InChI=1S/C16H19NO/c17-13-5-4-6-14-9-11-16(12-10-14)18-15-7-2-1-3-8-15/h1-3,7-12H,4-6,13,17H2

InChI Key

ZCCLORVHHBTNMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCCCN

Origin of Product

United States

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